molecular formula C7H11ClO2 B12278502 1-Acetoxy-4-chloro-3-methyl-2-butene

1-Acetoxy-4-chloro-3-methyl-2-butene

Cat. No.: B12278502
M. Wt: 162.61 g/mol
InChI Key: URVYVINLDPIJEH-ZZXKWVIFSA-N
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Description

1-Acetoxy-4-chloro-3-methyl-2-butene is an organic compound with the molecular formula C7H11ClO2 and a molecular weight of 162.61 g/mol . It is characterized by its acetoxy group attached to a butene backbone, with a chlorine atom and a methyl group as substituents. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

1-Acetoxy-4-chloro-3-methyl-2-butene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Acetoxy-4-chloro-3-methyl-2-butene involves its reactivity with nucleophiles and electrophiles. The chlorine atom and acetoxy group make the compound susceptible to nucleophilic substitution and ester hydrolysis reactions, respectively . These reactions are facilitated by the presence of suitable catalysts and reaction conditions.

Comparison with Similar Compounds

1-Acetoxy-4-chloro-3-methyl-2-butene can be compared with similar compounds such as:

These compounds share similar functional groups but differ in their specific substituents and molecular structures. The uniqueness of this compound lies in its specific combination of acetoxy, chlorine, and methyl groups, which confer distinct reactivity and applications.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its synthesis, chemical reactivity, and unique properties make it a valuable intermediate in organic synthesis and industrial production.

Properties

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

[(E)-4-chloro-3-methylbut-2-enyl] acetate

InChI

InChI=1S/C7H11ClO2/c1-6(5-8)3-4-10-7(2)9/h3H,4-5H2,1-2H3/b6-3+

InChI Key

URVYVINLDPIJEH-ZZXKWVIFSA-N

Isomeric SMILES

C/C(=C\COC(=O)C)/CCl

Canonical SMILES

CC(=CCOC(=O)C)CCl

Origin of Product

United States

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